1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one

Muscarinic acetylcholine receptor Agonist potency Functional assay

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one (C₁₁H₁₆N₂O₂, MW 208.26 g/mol) is a heterocyclic small molecule in which a pyrrolidin-2-one ring is directly N-linked to a 5-tert-butyl-substituted isoxazole. The compound is reported as a muscarinic acetylcholine receptor (mAChR) agonist and has been catalogued in authoritative bioactivity databases as a screening compound for cholinergic receptor research.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B15337587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)N2CCCC2=O
InChIInChI=1S/C11H16N2O2/c1-11(2,3)8-7-9(12-15-8)13-6-4-5-10(13)14/h7H,4-6H2,1-3H3
InChIKeyDMGQBPIPJRDELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one: Structural and Pharmacological Baseline for Informed Procurement


1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one (C₁₁H₁₆N₂O₂, MW 208.26 g/mol) is a heterocyclic small molecule in which a pyrrolidin-2-one ring is directly N-linked to a 5-tert-butyl-substituted isoxazole. The compound is reported as a muscarinic acetylcholine receptor (mAChR) agonist [1] and has been catalogued in authoritative bioactivity databases as a screening compound for cholinergic receptor research . Its structural features—the hydrogen-bond-accepting pyrrolidinone carbonyl, the π-rich isoxazole, and the bulky lipophilic tert-butyl group—jointly define its physicochemical and pharmacological profile, which is meaningfully distinct from close structural analogs.

Why Generic Substitution of 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one Is Not Supported by Evidence


The tert-butyl-isoxazole-pyrrolidinone architecture cannot be interchanged with simple isoxazole-pyrrolidinone regioisomers, N-alkyl pyrrolidinones, or tert-butyl-isoxazole carboxamides without fundamentally altering biological activity. The direct N-linkage between the pyrrolidin-2-one and the isoxazole C-3 position, combined with the 5-tert-butyl substituent, creates a unique electronic environment and conformational constraint that distinguishes this compound from analogs where the heterocycle connectivity differs [1]. Even minor scaffold modifications—such as replacing the isoxazole with pyrrolidin-2-one in farnesyltransferase inhibitor series—have been shown to abolish inhibitory activity [2], illustrating that the isoxazole ring is not a passive structural bystander.

Quantitative Differentiation Evidence for 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one Versus Comparators


Muscarinic Agonist Potency Differentiates 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one from Potent mAChR Agonists

The target compound exhibits an EC₅₀ of 5.01 µM as a muscarinic acetylcholine receptor agonist measured in guinea pig ileal longitudinal muscle functional assay [1]. In contrast, the potent M₁-selective isoxazoline compound 4f (3-(tetrahydropyrin-3-yl)-5-(2-pyrrolidin-1-yl)isoxazoline) displays an EC₅₀ of 0.031 µM (31 nM) in a functional calcium mobilization assay [2]. This ~162-fold potency difference demonstrates that the 5-tert-butyl-isoxazol-3-yl-pyrrolidin-2-one scaffold occupies a moderate-potency niche within the isoxazole/isoxazoline muscarinic agonist landscape, suitable for applications where sub-micromolar potency is not required or where reduced receptor desensitization may be advantageous.

Muscarinic acetylcholine receptor Agonist potency Functional assay

Molecular Scaffold Distinction: Isoxazole-Pyrrolidinone vs. Isoxazole-Carboxamide with Identical Molecular Formula

N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide shares the identical molecular formula (C₁₁H₁₆N₂O₂, MW 208.26 g/mol) and the 5-tert-butyl-isoxazole core with the target compound but replaces the pyrrolidin-2-one with a cyclopropanecarboxamide moiety [1]. This carboxamide analog is described as a protein kinase inhibitor scaffold , whereas the target pyrrolidin-2-one compound is characterized as a muscarinic agonist. The divergence in biological target engagement—kinase inhibition vs. GPCR agonism—despite identical molecular weight and formula demonstrates that the heterocycle attached to the isoxazole 3-amino position is the primary determinant of target selectivity, not merely the tert-butyl-isoxazole fragment.

Structural analog Isoxazole carboxamide Kinase inhibitor

Lipophilicity Differentiation: 5-tert-Butyl Substituent Increases logP Relative to 5-Methyl-Isoxazole Analogs

The 5-tert-butyl substituent on the isoxazole ring contributes a predicted XLogP of approximately 2.1 for the 5-tert-butylisoxazole fragment alone [1]. By contrast, 5-methylisoxazole analogs (e.g., ABT-418, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) have a lower calculated logP (~1.08 for 5-(pyrrolidin-3-yl)isoxazole reference compounds [2]). The increased lipophilicity from the tert-butyl group enhances membrane permeability potential but also increases the compound's susceptibility to non-specific protein binding, a dual-edged property that must be accounted for in assay design.

Lipophilicity Physicochemical property tert-Butyl effect

Muscarinic vs. Nicotinic Receptor Selectivity: Functional Differentiation from ABT-418

The target compound is documented as a muscarinic acetylcholine receptor agonist (EC₅₀ 5.01 µM) without reported nicotinic receptor activity [1]. ABT-418, an isoxazole-pyrrolidine hybrid that is a close structural relative ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole), is a neuronal nicotinic acetylcholine receptor (nAChR) agonist with EC₅₀ values of ~6 µM at α4β2 and ~11 µM at α2β2 subtypes [2]. Despite the micromolar potency overlap, the receptor class selectivity (mAChR vs. nAChR) is fundamentally different. This muscarinic-versus-nicotinic selectivity is structurally encoded by the isoxazole substitution pattern and the pyrrolidine/pyrrolidinone connectivity.

Receptor selectivity Muscarinic vs. nicotinic ABT-418

Scaffold Constraint Evidence: Isoxazole-to-Pyrrolidinone Replacement Abolishes Farnesyltransferase Inhibition

In systematic structure-activity relationship studies of human farnesyltransferase inhibitors, replacement of the isoxazole unit with a pyrrolidin-2-one moiety was detrimental to inhibitory activity, whereas the corresponding pyrrolidin-2-thione derivatives conserved biological potential [1][2]. This finding establishes an important negative design principle: the isoxazole ring is essential for certain pharmacological activities, and the pyrrolidin-2-one ring in the target compound cannot functionally replace the isoxazole. Conversely, when the isoxazole is preserved (as in the target compound), activity is retained, making this scaffold a validated chemotype for isoxazole-dependent target engagement.

Farnesyltransferase Scaffold hopping Isoxazole essentiality

Synthetic Tractability and Achiral Nature Compared to Chiral Pyrrolidine-Based CK1 Inhibitors

The target compound is achiral (no stereogenic centers), whereas recent potent isoxazole-based CK1 inhibitors modified with chiral pyrrolidine scaffolds require enantioselective synthesis and chiral resolution [1][2]. These chiral CK1 inhibitors, such as compound (–)-34 with IC₅₀ values of 1/8 µM (CK1δ/ε), achieve high potency and selectivity but at the cost of increased synthetic complexity and higher procurement expense [3]. The achiral nature of 1-(5-(tert-butyl)isoxazol-3-yl)pyrrolidin-2-one translates to a simpler, more scalable synthesis with lower batch-to-batch variability, making it a cost-effective choice for initial screening campaigns or as a control compound where ultra-high potency is not the primary requirement.

Synthetic accessibility Chirality Cost of goods

Optimal Procurement and Application Scenarios for 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one


Muscarinic Acetylcholine Receptor Tool Compound for Moderate-Potency Functional Assays

With an EC₅₀ of 5.01 µM at muscarinic receptors in guinea pig ileal tissue [1], this compound is appropriate as a reference agonist in tissue bath pharmacology or calcium flux assays where moderate receptor activation without maximal stimulation is desired. Its potency window (~5 µM) is well-suited for studies of partial agonism, receptor reserve, or heterologous desensitization, where overly potent agonists (e.g., oxotremorine-M at ~0.18 µM) may obscure subtle differences in receptor coupling efficiency.

Negative Control for Nicotinic Receptor Screening Panels

Unlike the structurally related isoxazole-pyrrolidine compound ABT-418, which is a neuronal nicotinic agonist (EC₅₀ ≈ 6 µM at α4β2 nAChR) [2], this compound's documented muscarinic activity and absence of reported nicotinic activity make it useful as a selectivity control. In screening campaigns where both mAChR and nAChR activities must be deconvoluted, the compound helps establish the muscarinic contribution to observed phenotypes.

Cost-Efficient Primary Screening Agent for Isoxazole-Containing Compound Libraries

As an achiral compound with no stereogenic centers , this scaffold avoids the synthetic complexity and procurement cost associated with chiral pyrrolidine-modified isoxazole CK1 inhibitors (e.g., compound (–)-34 requiring enantioselective synthesis) [3]. It is a practical choice for building focused screening libraries where the tert-butyl-isoxazole fragment is the key pharmacophoric element, enabling cost-effective exploration of chemical space before investing in chiral lead optimization.

Physicochemical Reference Standard for tert-Butyl-Isoxazole logP Calibration

The 5-tert-butylisoxazole fragment contributes a predicted XLogP of ~2.1 [4], approximately 1.0 logP unit higher than 5-methylisoxazole counterparts (~1.08) [5]. This compound can serve as a calibration standard in logP measurement assays (e.g., shake-flask or chromatographic methods) to benchmark the lipophilicity contribution of the tert-butyl substituent in isoxazole-containing compound series.

Quote Request

Request a Quote for 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.